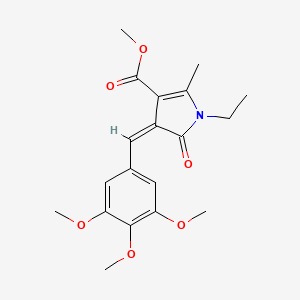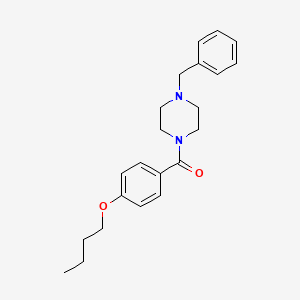
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTA-1 is a thioamide derivative of benzothiazole and is known to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been found to inhibit the growth of cancer cells and induce apoptosis, which may have potential applications in cancer treatment. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been found to reduce inflammation in various tissues and organs, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its biological activities. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been found to be relatively non-toxic, which makes it a useful tool for studying the effects of various compounds on biological systems. However, one limitation of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide. One area of interest is the development of new derivatives of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide with improved biological activities. Another area of research is the investigation of the potential applications of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide and its potential applications in various areas of scientific research.
Conclusion
In conclusion, 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound with significant potential for scientific research. It possesses various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential applications in various areas of research, and there are several future directions for further investigation. While there are some limitations to the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide in lab experiments, its relative non-toxicity and ease of synthesis make it a useful tool for studying the effects of various compounds on biological systems.
Méthodes De Synthèse
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide can be synthesized using a simple two-step process involving the reaction of 2-aminobenzothiazole with 2-methoxy-4-nitrobenzoyl chloride followed by the addition of thioacetamide. The resulting compound can be purified using column chromatography to obtain pure 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-4-nitrophenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-13-8-10(19(21)22)6-7-11(13)17-15(20)9-24-16-18-12-4-2-3-5-14(12)25-16/h2-8H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOLKHHBLZCGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B5058402.png)


![N,N'-bis(4-bromophenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5058428.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5058434.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B5058438.png)
![5-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058439.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5058444.png)
![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5058473.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5058486.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058499.png)
![5-(3,4-dichlorophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5058503.png)